molecular formula C4H15BNO3+ B14165518 Boric acid;tetramethylazanium CAS No. 58272-25-6

Boric acid;tetramethylazanium

Cat. No.: B14165518
CAS No.: 58272-25-6
M. Wt: 135.98 g/mol
InChI Key: QGKPFZYVJCURLK-UHFFFAOYSA-N
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Description

Boric acid;tetramethylazanium: is a compound that combines boric acid, a weak monobasic Lewis acid of boron, with tetramethylazanium, a quaternary ammonium ion. Boric acid is known for its antiseptic, insecticidal, and flame retardant properties, while tetramethylazanium is often used in organic synthesis and as a phase transfer catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Boric Acid: Boric acid can be synthesized by reacting borax (sodium tetraborate) with a mineral acid such as hydrochloric acid. The reaction is typically carried out in an aqueous solution, and the boric acid precipitates out as white crystals. [ \text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{H}_3\text{BO}_3 + \text{NaCl} ]

    Tetramethylazanium: Tetramethylazanium can be prepared by methylating ammonia using methyl iodide or dimethyl sulfate under basic conditions. The reaction is typically carried out in an organic solvent such as methanol or ethanol. [ \text{NH}_3 + 4\text{CH}_3\text{I} \rightarrow \text{N(CH}_3\text{)}_4^+ \text{I}^- ]

Industrial Production Methods:

    Boric Acid: Industrially, boric acid is produced by reacting borate minerals such as colemanite with sulfuric acid. The reaction is carried out in large reactors, and the boric acid is purified by recrystallization.

    Tetramethylazanium: Industrial production involves the continuous methylation of ammonia using methyl chloride in the presence of a catalyst. The product is then purified by distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boric acid does not undergo oxidation easily due to its stable structure.

    Reduction: Boric acid can be reduced to boron hydrides under specific conditions.

    Substitution: Boric acid can undergo substitution reactions, such as the formation of borate esters with alcohols.

    Addition: Tetramethylazanium can participate in nucleophilic addition reactions due to its positive charge.

Common Reagents and Conditions:

    Boric Acid: Common reagents include alcohols for esterification and bases for neutralization reactions.

    Tetramethylazanium: Common reagents include nucleophiles such as halides and hydroxides.

Major Products:

    Boric Acid: Borate esters, boron hydrides.

    Tetramethylazanium: Quaternary ammonium salts.

Mechanism of Action

Boric Acid:

Tetramethylazanium:

    Catalysis: Tetramethylazanium acts as a phase transfer catalyst by facilitating the transfer of reactants between immiscible phases, thereby increasing reaction rates.

Comparison with Similar Compounds

Uniqueness:

    Boric Acid: Unique due to its combination of antiseptic, insecticidal, and flame retardant properties.

    Tetramethylazanium: Unique due to its high efficiency as a phase transfer catalyst and its stability under various reaction conditions.

Properties

CAS No.

58272-25-6

Molecular Formula

C4H15BNO3+

Molecular Weight

135.98 g/mol

IUPAC Name

boric acid;tetramethylazanium

InChI

InChI=1S/C4H12N.BH3O3/c1-5(2,3)4;2-1(3)4/h1-4H3;2-4H/q+1;

InChI Key

QGKPFZYVJCURLK-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)O.C[N+](C)(C)C

Origin of Product

United States

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